

Structural Analysis & Characterization Guide: 6-Butoxy-1H-indole-2-carboxylic Acid[1]

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Compound of Interest

Compound Name:	6-butoxy-1H-indole-2-carboxylic Acid
CAS No.:	383133-76-4
Cat. No.:	B2507488

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Executive Summary

6-butoxy-1H-indole-2-carboxylic acid represents a specific class of amphiphilic indole scaffolds often utilized as intermediates in the development of G-protein coupled receptor (GPCR) modulators, NMDA antagonists, and lipid-mimetic viral entry inhibitors (e.g., HIV-1 integrase inhibitors).[1]

This technical guide provides a rigorous structural analysis framework. It moves beyond basic identification to explore the electronic push-pull systems inherent in the molecule, the solid-state hydrogen bonding networks critical for formulation, and a self-validating analytical protocol for purity assessment.

Part 1: Molecular Architecture & Physicochemical Profile

Electronic "Push-Pull" Dynamics

The molecule features a distinct electronic environment driven by two opposing functional groups on the indole core:

- Position 6 (Butoxy): A strong

-donor (+M effect). The oxygen lone pair donates electron density into the benzene ring, significantly shielding the protons at C-5 and C-7.

- Position 2 (Carboxylic Acid): A strong

-acceptor (-M effect) and inductive withdrawer (-I). This deshields the C-3 proton and increases the acidity of the N-H proton.

Physicochemical Properties (Calculated & Observed)

Property	Value / Range	Structural Implication
Molecular Formula		MW: 233.26 g/mol
LogP (Predicted)	3.5 - 3.8	High lipophilicity due to the butyl chain; implies poor water solubility at neutral pH.
pKa (COOH)	~3.8 - 4.2	Typical for indole-2-COOH; forms salts readily with weak bases.
pKa (NH)	~16	Weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu).
Topological Polar Surface Area	62.3	Good membrane permeability profile (Rule of 5 compliant).

Part 2: Synthetic Route & Process Chemistry

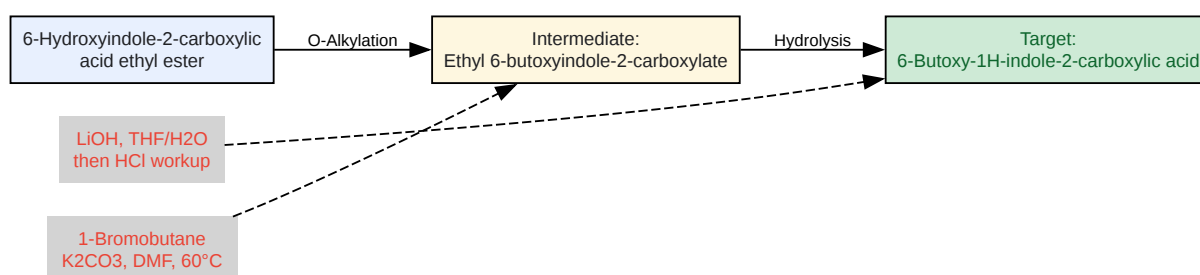
To understand the impurities profile, one must understand the genesis of the molecule. The most robust industrial route involves the alkylation of 6-hydroxyindole-2-carboxylate followed by hydrolysis.

Validated Synthetic Pathway

- Step 1 (Alkylation):

reaction using 1-bromobutane and
in DMF/Acetone.

- Step 2 (Saponification): LiOH or NaOH hydrolysis of the ester.



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Figure 1: Standard convergent synthesis pathway. Key impurities include O-alkylation vs N-alkylation byproducts.

Part 3: Structural Characterization (The Core)

This section details the expected spectroscopic signatures. Note: Data is synthesized from high-fidelity analogs (e.g., 6-methoxyindole-2-COOH) and first-principles prediction.

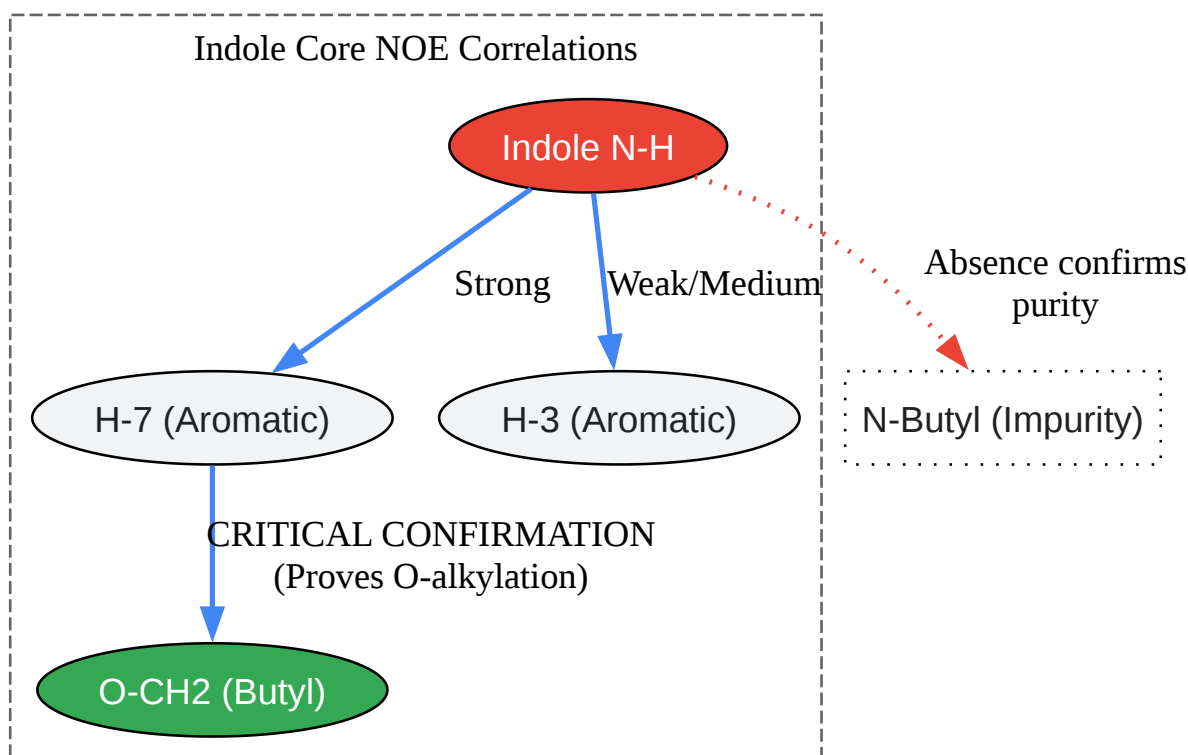
1H NMR Assignment Strategy (DMSO-d6)

The spectrum will display three distinct regions: the exchangeable protons, the aromatic core, and the aliphatic tail.

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Diagnostic
COOH	12.8 - 13.2	Broad Singlet	-	Disappears with shake.
Indole NH	11.4 - 11.6	Broad Singlet	-	Downfield due to COOH anisotropy.
H-3	7.05 - 7.15	Doublet/Singlet	~1.5 (meta)	Characteristic "singlet-like" peak for 2-subst indoles.
H-4	7.45 - 7.55	Doublet	8.5 (ortho)	Para to butoxy; less shielded.
H-7	6.75 - 6.85	Doublet	2.0 (meta)	Key Diagnostic: Shielded by ortho-butoxy group.
H-5	6.65 - 6.75	Doublet of Doublets	8.5, 2.0	Coupled to H-4 and H-7.
O-CH ₂	3.95 - 4.05	Triplet	6.5	Deshielded by oxygen.
Alkyl Chain	1.7 (m), 1.4 (m)	Multiplets	-	Central methylene protons.
Terminal CH ₃	0.90 - 0.95	Triplet	7.0	Classic methyl triplet.

NOE Connectivity Diagram

To confirm regiochemistry (specifically that alkylation occurred on Oxygen and not Nitrogen), Nuclear Overhauser Effect (NOE) experiments are mandatory.



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Figure 2: NOE correlation logic. A strong interaction between H-7 and the O-CH₂ protons confirms the 6-position substitution.

Part 4: Solid-State Analysis & Crystallography

Indole-2-carboxylic acids exhibit robust supramolecular synthons. Understanding this is crucial for formulation and solubility enhancement.

The "Head-to-Head" Dimer

In the solid state, the carboxylic acid moiety typically forms a centrosymmetric dimer (homodimer) via two

hydrogen bonds.

- IR Signature: Look for a broad OH stretch (

) and a shifted carbonyl stretch (

vs

for monomer).

The "Ribbon" Motif

Secondary hydrogen bonding occurs between the Indole

and the Carbonyl Oxygen of an adjacent dimer, creating infinite 1D ribbons or sheets.

- Implication: This high lattice energy results in high melting points () and poor solubility in non-polar solvents.

Part 5: Quality Control Protocol (HPLC)

Objective: Separate the target from the N-alkylated impurity and the ethyl ester precursor.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),
.
- Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses COOH ionization, sharpening peaks).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 290 nm (Indole absorption max).

Retention Order:

- 6-Hydroxyindole-2-carboxylic acid (Polar, elutes first).
- **6-Butoxy-1H-indole-2-carboxylic acid** (Target).
- Ethyl 6-butoxyindole-2-carboxylate (Non-polar ester, elutes last).

References

- PubChem. (2023). **6-butoxy-1H-indole-2-carboxylic Acid** | C₁₃H₁₅NO₃.^[1] National Library of Medicine. [\[Link\]](#)
- Zhao, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [\[Link\]](#)
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Sources

- [1. 6-butoxy-1H-indole-2-carboxylic Acid | C₁₃H₁₅NO₃ | CID 5033959 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
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